3-(4'-fluoro[1,1'-biphenyl]-4-yl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
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Overview
Description
3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalyst: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers, liquid crystals, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4’-Chloro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
- 3-(4’-Methyl-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
- 3-(4’-Nitro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
Uniqueness
3-(4’-Fluoro-4-biphenylyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H25FN2O |
---|---|
Molecular Weight |
364.5g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H25FN2O/c1-2-3-16-4-6-20(7-5-16)23-25-22(26-27-23)19-10-8-17(9-11-19)18-12-14-21(24)15-13-18/h8-16,20H,2-7H2,1H3 |
InChI Key |
PYCDAGSBLLMBNN-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Canonical SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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